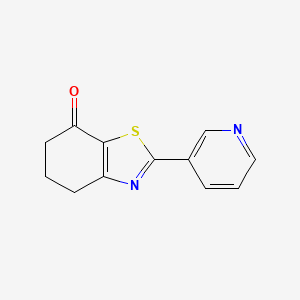![molecular formula C7H12N2O B2614325 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one CAS No. 1474024-25-3](/img/structure/B2614325.png)
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves several steps. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to understand enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one can be compared with other similar compounds such as:
1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one: This compound has a similar bicyclic structure but differs in the position of the functional groups.
1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}propan-1-one: This compound has an additional carbon in the side chain, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-(3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-6-2-7(9)4-8-3-6/h6-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSOELZDRRIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2614242.png)
![2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2614243.png)
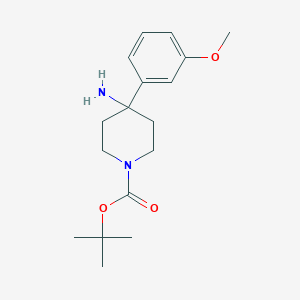
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2614247.png)
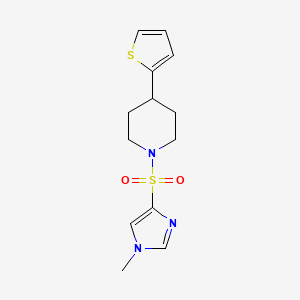
![N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine](/img/structure/B2614250.png)
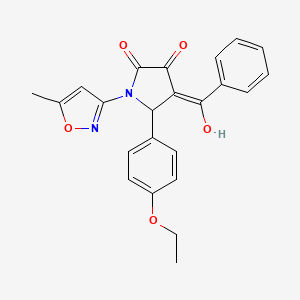
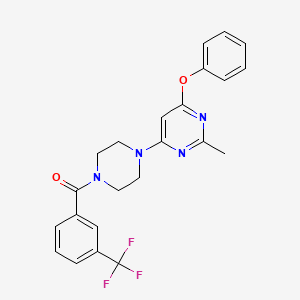
![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)
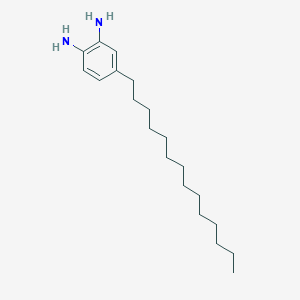
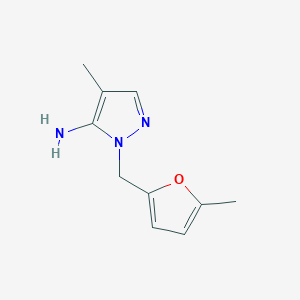
![3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid](/img/structure/B2614260.png)
